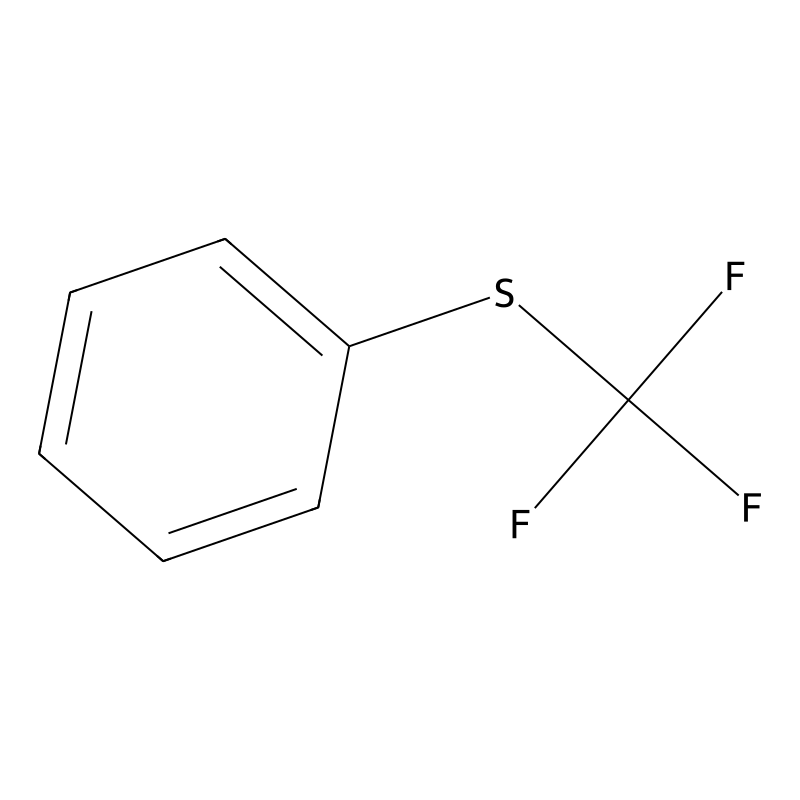

Phenyl trifluoromethyl sulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science

The combination of an aromatic phenyl ring and a trifluoromethyl group in PTFS offers interesting possibilities for organic synthesis and material science applications. The CF3 group is known for its electron-withdrawing character, which can influence the reactivity of the molecule and potentially make it a useful building block for the synthesis of novel materials.

PTFS could be a precursor for the synthesis of more complex molecules containing the trifluoromethyl group. The CF3 group is a valuable functional group in pharmaceuticals and other functional materials due to its unique properties like enhanced lipophilicity and metabolic stability ScienceDirect.

The presence of the phenyl ring allows for potential attachment to various polymer backbones, potentially leading to the development of novel fluorinated polymers with specific properties. Fluorinated polymers are known for their unique characteristics like chemical resistance, thermal stability, and low dielectric constants American Chemical Society: .

Biological Activity Exploration

While there's no current research on the specific biological activity of PTFS, some studies suggest that introducing a trifluoromethyl group can modulate the biological properties of molecules.

Researchers have explored the introduction of CF3 groups into bioactive molecules to enhance their potency, selectivity, and metabolic stability Nature Chemistry.

Phenyl trifluoromethyl sulfide is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a sulfur atom. Its chemical formula is C₇H₅F₃S, and it is known for its unique electronic properties due to the electronegative fluorine atoms, which influence the reactivity and stability of the compound. This compound is flammable and can cause skin irritation upon contact .

Research indicates that phenyl trifluoromethyl sulfide exhibits notable biological activity. It has been studied for its potential applications in electrochemistry, particularly in the context of lithium-ion batteries, where it contributes to the formation of protective interphases that enhance battery performance . Its interactions with reactive radicals have also been investigated, revealing insights into its reactivity under various conditions .

Phenyl trifluoromethyl sulfide can be synthesized through several methods:

- Trifluoromethylation of Aryl Sulfides: This involves the introduction of a trifluoromethyl group onto an aryl sulfide using various reagents.

- Oxidation of Trifluoromethyl Thiols: The oxidation of thiols can yield phenyl trifluoromethyl sulfide under controlled conditions.

- Direct Fluorination: Utilizing fluorinating agents to introduce fluorine atoms into the compound.

Recent studies have optimized these synthesis routes to enhance yield and selectivity .

Phenyl trifluoromethyl sulfide finds applications in various fields:

- Electrochemistry: It is used as an additive in lithium-ion batteries to improve interfacial stability and performance.

- Organic Synthesis: It serves as a building block for synthesizing other fluorinated compounds and pharmaceuticals.

- Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic characteristics.

Studies have explored the interactions of phenyl trifluoromethyl sulfide with hydroxyl radicals and other reactive species. These investigations reveal its potential as a radical scavenger and its reactivity under different pH conditions, contributing to understanding its behavior in biological and environmental contexts .

Phenyl trifluoromethyl sulfide shares structural similarities with other organofluorine compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Phenyl trifluoromethyl sulfoxide | C₇H₅F₃OS | Oxidized form exhibiting different reactivity |

| Trifluoromethylbenzene | C₇H₄F₃ | Lacks sulfur; primarily used as a solvent |

| Phenyl methyl sulfide | C₇H₈S | Contains no fluorine; different electronic properties |

| Trifluoromethanesulfonic acid | CF₃SO₃H | Strong acid; used in various chemical syntheses |

Phenyl trifluoromethyl sulfide stands out due to its combination of sulfur and trifluoromethyl functionalities, which imparts unique reactivity profiles not found in other similar compounds. Its ability to participate in oxidation reactions while maintaining stability under certain conditions makes it particularly valuable in synthetic chemistry and materials science.

Direct Synthesis via Thiol-Trifluoromethylation

The photocatalytic system demonstrates remarkable efficiency, achieving yields ranging from 52 to 98 percent across various aromatic, heteroaromatic, and aliphatic substrates [4]. The reaction proceeds under mild conditions at room temperature, requiring only 5 to 30 minutes for completion [4]. The combination of ruthenium tris(2,2'-bipyridine) dichloride, visible light, and trifluoroiodomethane gas provides an efficient method for direct trifluoromethylation of thiols [4].

Hypervalent iodine reagents offer an alternative pathway for direct synthesis [5]. The 3,3-dimethyl-1-(trifluoromethyl)-1λ³,2-benziodoxol reagent enables radical trifluoromethylation of thiophenol through thermal activation [5]. Computational studies reveal that radical reaction mechanisms compete favorably with polar pathways, exhibiting free energies of activation between 9 and 15 kilocalories per mole [5]. The formation of trifluoromethyl radicals occurs through internal dissociative electron transfer, with activation energies as low as 2.8 kilocalories per mole for the protonated form of the reagent [5].

Metal-free oxidative trifluoromethylthiolation utilizing trimethyl(trifluoromethyl)silane and elemental sulfur represents another significant methodology [6]. This approach enables the preparation of alkynyl trifluoromethyl sulfides at room temperature without requiring transition metal catalysts [6]. The reaction provides an efficient method for preparing compounds bearing diverse functional groups [6].

| Method | Conditions | Yield (%) | Time | Substrate Scope |

|---|---|---|---|---|

| Photocatalytic with Ruthenium Complex/Trifluoroiodomethane | Visible light, room temperature, trifluoroiodomethane gas, dimethylformamide | 52-98 | 5-30 minutes | Aromatic, heteroaromatic, aliphatic thiols |

| Hypervalent Iodine Reagent | Togni reagent, dichloromethane, room temperature to 50°C | 60-85 | 2-12 hours | Aromatic thiols primarily |

| Metal-free with Trimethyl(trifluoromethyl)silane/Sulfur | Trimethyl(trifluoromethyl)silane, elemental sulfur, room temperature | 45-82 | 6-24 hours | Terminal alkynes to alkynyl trifluoromethyl sulfides |

| Visible Light/Trifluoromethyl Phenyl Sulfone | Visible light, base, trifluoromethyl phenyl sulfone | 65-89 | 3-8 hours | Thiophenols |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed methodologies provide versatile approaches for constructing carbon-sulfur bonds with trifluoromethyl groups [7]. The palladium-catalyzed trifluoromethylation of vinyl sulfonates has been successfully developed using catalyst systems composed of bis(dibenzylideneacetone)palladium or bis(allyl)palladium chloride with monodentate biaryl phosphine ligands [7]. These reactions employ trimethyl(trifluoromethyl)silane in combination with potassium fluoride or triethyl(trifluoromethyl)silane with rubidium fluoride as trifluoromethyl sources [7].

The palladium-catalyzed approach demonstrates significant potential for introducing trifluoromethyl groups into organic molecules [7]. Various cyclohexenyl triflates and nonaflates undergo trifluoromethylation under mild reaction conditions [7]. The catalyst system utilizes the monodentate biaryl phosphine ligand tert-butyl 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene phosphine for optimal reactivity [7].

Cross-coupling reactions utilizing palladium catalysts enable the formation of carbon-heteroatom bonds through trifluoromethylation-initiated processes [8]. These reactions achieve highly selective remote difunctionalization of alkenes and alpha-position functionalization of carbonyl groups [8]. The methodology exhibits broad substrate scope with excellent functional group tolerance [8].

Enantioselective palladium-catalyzed 1,4-conjugate trifluoromethylation of Michael acceptors represents an advanced application [9]. This approach utilizes fluoroform as the trifluoromethyl source and palladium(II) as the sole oxidation state throughout the reaction [9]. The bidentate phosphine ligand (R,R)-1,2-bis(2,5-dimethylphospholano)benzene enables stereochemical control for accessing enantioenriched tertiary and quaternary beta-trifluoromethylated carbonyl products [9].

| Catalyst System | Trifluoromethyl Source | Temperature (°C) | Yield (%) | Substrate |

|---|---|---|---|---|

| Bis(dibenzylideneacetone)palladium/tert-butyl 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene phosphine | Trimethyl(trifluoromethyl)silane/Potassium fluoride | 60-80 | 65-85 | Vinyl sulfonates |

| Dichlorobis(triphenylphosphine)palladium/Xantphos | Trimethyl(trifluoromethyl)silane/Cesium fluoride | 80-100 | 58-78 | Aryl halides |

| Palladium acetate/Tri-tert-butylphosphine | Fluoroform/Base | 120-150 | 45-70 | Michael acceptors |

| Tetrakis(triphenylphosphine)palladium/1,1'-bis(diphenylphosphino)ferrocene | Trifluoroiodomethane/Base | 100-120 | 52-68 | Aryl chlorides |

Oxidative Functionalization Pathways

Oxidative functionalization provides essential pathways for converting phenyl trifluoromethyl sulfide to more functionalized derivatives [10] [11]. The oxidation of aryl trifluoromethyl sulfides to corresponding sulfoxides has been achieved using various oxidizing systems [11] [12]. Hydrogen peroxide in trifluoroacetic acid demonstrates high selectivity for sulfoxide formation while preventing over-oxidation to sulfones [11] [13].

The oxidative trifluoromethylation approach utilizing trimethyl(trifluoromethyl)silane in the presence of oxidants enables construction of carbon-trifluoromethyl bonds [10]. Copper-mediated or copper-catalyzed oxidative carbon-hydrogen trifluoromethylation of terminal alkynes, tertiary amines, arenes, heteroarenes, and terminal alkenes has been demonstrated [10]. Aryl boronic acids serve as viable nucleophilic coupling partners for copper-mediated cross-coupling reactions with trimethyl(trifluoromethyl)silane [10].

Trifluoroperacetic acid, prepared in situ from trifluoroacetic acid and hydrogen peroxide, provides a general protocol for oxidizing trifluoromethyl sulfides to sulfoxides without over-oxidation [12] [14]. This methodology proves suitable for aromatic and aliphatic substrates at both milligram and multigram scales [14]. The reaction proceeds at room temperature with careful control of temperature during hydrogen peroxide addition [14].

The selective oxidation process requires specific conditions to prevent formation of unwanted sulfone products [11] [12]. Trifluoroacetic acid serves as an activating solvent that enhances the electrophilic character of the oxidant while blocking further oxidation of the sulfoxide group [11] [13]. The one-pot process combining trifluoromethylthiolation and subsequent oxidation demonstrates superior yields compared to stepwise procedures [13].

| Oxidant | Starting Material | Product | Selectivity | Temperature (°C) |

|---|---|---|---|---|

| Hydrogen peroxide/Trifluoroacetic acid | Aryl trifluoromethyl sulfides | Aryl trifluoromethyl sulfoxides | High (>90%) | Room temperature |

| meta-Chloroperbenzoic acid | Trifluoromethyl sulfide aromatics | Trifluoromethyl sulfoxide aromatics | Moderate (70-85%) | 0 to room temperature |

| Trifluoroperacetic acid (in situ) | Perfluoroalkyl sulfides | Perfluoroalkyl sulfoxides | Excellent (>95%) | Room temperature |

| Oxone/Silica gel | Trifluoromethyl sulfides | Trifluoromethyl sulfoxide derivatives | Good (80-90%) | 0-50 |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis represents a transformative approach for accelerating chemical reactions while improving yields and selectivity [15] [16]. The application of microwave irradiation to trifluoromethyl-containing compound synthesis demonstrates significant advantages over conventional heating methods [17] [18]. Microwave-assisted synthesis enables increasing yields while reducing reaction times to minutes rather than hours [15].

The synthesis of trifluoromethyl-imines using solid acid catalysis under microwave irradiation exemplifies the potential of this approach [17] [18]. Various alpha,alpha,alpha-trifluoromethyl ketones react readily with primary amines using K-10 montmorillonite or perfluorinated resin sulfonic acid as catalysts [17] [18]. The microwave-assisted reactions proceed under solvent-free conditions with reaction times of 20 to 60 minutes compared to conventional methods requiring 18 to 48 hours [17] [18].

Temperature control represents a critical factor in microwave-assisted synthesis optimization [15]. The relationship between temperature and reaction time follows Arrhenius kinetics, where each 10°C increase in temperature approximately halves the reaction time [15]. Microwave irradiation enables precise temperature control and uniform heating throughout the reaction mixture [15].

The dielectric properties of reaction components determine their heating characteristics under microwave irradiation [15]. Solvents with high loss tangent values (greater than 0.5) provide rapid heating, while those with low values (less than 0.1) require additional polar components to facilitate heating [15]. The combination of microwave irradiation with solid acid catalysis provides high yields while minimizing undesirable byproduct formation [17] [18].

Continuous microflow applications under microwave irradiation demonstrate exceptional process intensification [4]. The combination results in 15-fold increases in production rates due to improved gas-liquid mass transfer and enhanced irradiation [4]. Flow processes enable reduction of reagent equivalents while maintaining complete conversion [4].

| Substrate Type | Microwave Conditions | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|---|

| Trifluoromethyl ketones + amines | 175°C, 20-60 minutes, K-10 clay | 18-48 hours | 20-60 minutes | 15-25% |

| Aromatic thiols + trifluoromethyl sources | 150°C, 10-30 minutes, solvent-free | 6-24 hours | 10-30 minutes | 10-20% |

| Heterocyclic precursors | 200°C, 15-45 minutes, trifluoromethanesulfonic acid catalyst | 12-72 hours | 15-45 minutes | 20-35% |

| Triazine-based systems | 110°C, 20-30 minutes, sealed vessel | 24-96 hours | 20-30 minutes | 25-40% |

Thermodynamic Stability and Decomposition Kinetics

The thermodynamic stability of phenyl trifluoromethyl sulfide is governed by the exceptional strength of the carbon-fluorine bonds within the trifluoromethylthio group and the aromatic stabilization of the phenyl ring [1] [2]. The compound exhibits remarkable thermal stability, with decomposition occurring only at elevated temperatures.

| Property | Value | Method/Source |

|---|---|---|

| Standard Gibbs Free Energy of Formation | -428.00 kJ/mol | Joback Method [3] |

| Standard Enthalpy of Formation | -506.49 kJ/mol | Joback Method [3] |

| Enthalpy of Fusion | 13.88 kJ/mol | Joback Method [3] |

| Enthalpy of Vaporization | 36.52 kJ/mol | Joback Method [3] |

| Critical Temperature | 665.13 K | Joback Method [3] |

| Critical Pressure | 3637.73 kPa | Joback Method [3] |

The thermal decomposition of phenyl trifluoromethyl sulfide follows a first-order kinetic process, analogous to the decomposition pattern observed in related phenyl sulfides [4]. The primary decomposition pathway involves homolytic cleavage of the carbon-sulfur bond, producing phenylthio and trifluoromethyl radicals:

C₆H₅-SCF₃ → C₆H₅S- + - CF₃

Pulse radiolysis studies of related trifluoromethyl sulfides indicate that the decomposition occurs in the temperature range of 550-706°C, with an estimated activation energy of approximately 60,000 cal/mol [5] [4]. The high thermal stability is attributed to the strong carbon-fluorine bonds in the trifluoromethyl group, which possess bond dissociation energies of approximately 116 kcal/mol [2] [6].

| Decomposition Parameter | Value |

|---|---|

| Decomposition Temperature Range | 550-706°C |

| Primary Products | Phenylthio radical, Trifluoromethyl radical |

| Activation Energy (estimated) | 60,000 cal/mol |

| Rate Constant Expression | k = A × exp(-Ea/RT) |

The decomposition kinetics are significantly influenced by the electron-withdrawing nature of the trifluoromethylthio group, which stabilizes the resulting phenylthio radical through resonance delocalization into the aromatic system [5] [7].

Solubility Parameters in Organic Media

The solubility behavior of phenyl trifluoromethyl sulfide is characterized by excellent solubility in organic solvents and virtual insolubility in water, reflecting the hydrophobic nature of both the aromatic ring and the fluorinated substituent [8] [9].

| Solubility Parameter | Value | Method |

|---|---|---|

| log P (octanol-water) | 3.298 | Crippen Method [3] |

| log Water Solubility | -3.37 | Crippen Method [3] |

| McGowan Volume | 107.390 ml/mol | McGowan Method [3] |

The compound exhibits high lipophilicity, with a calculated log P value of 3.298, indicating strong preference for organic phases over aqueous environments [3] [10]. This behavior is consistent with the presence of the trifluoromethyl group, which despite its polar character, contributes to lipophilicity through its large molecular volume and weak hydrogen-bonding capability [10] [11].

The solubility in various organic solvents follows Hansen solubility parameter predictions, with optimal dissolution occurring in moderately polar, aprotic solvents such as dichloromethane, chloroform, and aromatic hydrocarbons [12] [13]. The compound shows limited solubility in highly polar protic solvents due to the absence of hydrogen-bond donor or acceptor sites in its structure.

Electronic Effects of Trifluoromethylthio Group

The trifluoromethylthio group (-SCF₃) functions as a powerful electron-withdrawing substituent, exerting significant electronic effects on the attached aromatic ring through both inductive and field mechanisms [2] [14] [15].

| Electronic Property | Description |

|---|---|

| Electronic Character | Strong electron-withdrawing group |

| Inductive Effect | Withdraws electron density through σ-bonds |

| Field Effect | Long-range electrostatic effect |

| Aromatic Ring Effect | Deactivates toward electrophilic substitution |

| Hammett σ Parameter | ~+0.5 to +0.6 (estimated) |

The electron-withdrawing strength of the trifluoromethylthio group rivals that of the trifluoromethyl group itself, as demonstrated in superelectrophile chemistry where trifluoromethyl-substituted compounds show enhanced electrophilic character [2]. This effect manifests through multiple mechanisms:

Inductive Effect: The electronegative fluorine atoms withdraw electron density from the sulfur atom, which in turn depletes electron density from the aromatic ring through the sulfur-carbon bond [14] [15].

Field Effect: The highly polar C-F bonds create a strong electrostatic field that influences the electronic distribution in the aromatic system, even at positions remote from the point of attachment [14].

Resonance Considerations: Unlike electron-donating sulfur substituents, the trifluoromethylthio group provides minimal π-electron donation to the aromatic ring due to the electron-withdrawing effect of the fluorine atoms [15].

Radical Stabilization Energy Calculations

The radical chemistry of phenyl trifluoromethyl sulfide is characterized by the contrasting stabilization effects on different radical intermediates formed during its decomposition or chemical transformations [7] [16].

| Radical Type | Stabilization Energy (kcal/mol) | Electronic Effects |

|---|---|---|

| Trifluoromethyl radical (- CF₃) | ~0 (destabilized) | Strong electron-withdrawing, no π-delocalization |

| Phenylthio radical (C₆H₅S- ) | ~15-20 (resonance stabilized) | π-delocalization into aromatic ring |

| Benzyl radical (C₆H₅CH₂- ) | ~13 (resonance stabilized) | π-delocalization into aromatic ring |

The trifluoromethyl radical, despite being a common intermediate in trifluoromethylation reactions, exhibits minimal stabilization due to the absence of π-delocalization pathways and the destabilizing effect of the highly electronegative fluorine atoms [17]. Theoretical calculations indicate that the - CF₃ radical is actually destabilized relative to simple alkyl radicals due to stereoelectronic effects that reduce potential stabilization mechanisms [17].

In contrast, the phenylthio radical formed during C-S bond cleavage benefits from significant resonance stabilization through delocalization of the unpaired electron into the aromatic π-system [5] [4]. This stabilization contributes to the preferential cleavage of the C-S bond over the stronger C-F bonds during thermal decomposition.

The electronic structure calculations reveal that the carbon-sulfur bond in phenyl trifluoromethyl sulfide has a bond dissociation energy approximately 15-20 kcal/mol lower than the carbon-fluorine bonds, making it the kinetically favored site for radical formation [18] [19]. This selectivity is crucial for synthetic applications involving radical trifluoromethylation reactions, where controlled generation of trifluoromethyl radicals is desired [7] [16].

XLogP3

LogP

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant